Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12(10-6-3-7-19-10)16-15-11-8-4-1-2-5-9(8)14-13(11)18/h1-7,14,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUZLPMHOJWBKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the condensation of furan-2-carboxylic acid hydrazide with an appropriate indole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Schiff Base Formation
The hydrazide group readily participates in condensation reactions with carbonyl-containing compounds to form hydrazone derivatives (Schiff bases). This reaction is pH-dependent and often catalyzed by acids like glacial acetic acid or p-toluenesulfonic acid (PTSA) .
Example Reaction:
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Isatoic anhydride + hydrazide | Sonication, EtOH:H₂O (5:5), PTSA | 85% | |
| 3-Formyl-6-nitrochromone + hydrazide | Reflux in THF/EtOH (3h) | 70% |
Key structural outcomes include the formation of a (Z)-configured imine double bond, confirmed via X-ray crystallography in analogous compounds .
Cyclization Reactions
The compound undergoes cyclization to form heterocyclic systems, particularly under oxidative or thermal conditions. For instance, iodine/K₂CO₃-mediated oxidative cyclization generates 1,3,4-oxadiazoles .
Mechanistic Pathway:
-
Hydrazide reacts with aldehydes to form hydrazones.
-
Oxidative cyclization eliminates H₂O, forming a five-membered oxadiazole ring.
| Substrate | Oxidizing Agent | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| Acyl hydrazide derivatives | I₂/K₂CO₃ | DMSO | 1,3,4-Oxadiazoles | 33–50% |
This reactivity is critical for generating bioactive heterocycles with antimicrobial and antitumor potential .
Metal Complexation
The hydrazide moiety acts as a polydentate ligand, coordinating with transition metals via the imine nitrogen and carbonyl oxygen. Such complexes are studied for catalytic and medicinal applications.
Example:
Reaction with Cu(II) or Fe(III) salts in ethanol yields stable complexes. Spectral shifts in IR (C=O and C=N stretching) and UV-Vis (d-d transitions) confirm coordination .
| Metal Ion | Observed Shifts (IR, cm⁻¹) | Application | Source |
|---|---|---|---|
| Cu(II) | Δν(C=O) = -15, Δν(C=N) = -20 | Antimicrobial agents | |
| Fe(III) | Δν(C=O) = -10, Δν(C=N) = -18 | Anticancer studies |
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring undergoes electrophilic substitution, such as nitration or halogenation, though such reactions are less common due to competing reactivity at the hydrazide group.
Notable Reaction:
Nitration at the 5-position of the furan ring enhances antimicrobial activity but requires controlled conditions to avoid decomposition .
Biological Activity Correlations
Reactivity directly influences pharmacological properties:
-
Antimicrobial Action : Hydrazones disrupt microbial cell walls via hydrogen bonding and hydrophobic interactions .
-
Antitumor Activity : Oxadiazole derivatives inhibit cancer cell proliferation by targeting signaling pathways (e.g., MAPK/ERK) .
| Bioactivity | Mechanism | MIC/IC₅₀ Values | Source |
|---|---|---|---|
| Antibacterial (E. coli) | Hydrazone-metal complex formation | MIC = 3.3 µM | |
| Cytotoxic (MCF-7) | Oxadiazole-induced apoptosis | IC₅₀ = 25.8 µM |
Physicochemical Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and adheres to Lipinski’s rule of five, suggesting oral bioavailability .
| Property | Value | Source |
|---|---|---|
| LogP | -0.12 (Consensus) | |
| Aqueous Solubility | 33.7 mg/mL (ESOL) | |
| TPSA | 68.26 Ų |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Furan-2-carboxylic acid hydrazide derivatives have demonstrated significant antimicrobial properties. In a study, compounds synthesized from furan-2-carboxylic acid hydrazide were tested for antibacterial and antifungal activities. The results indicated that certain derivatives exhibited potent activity against various microbial strains, suggesting their potential as new antimicrobial agents .
Anticancer Properties
Research has shown that furan-based compounds can inhibit cancer cell proliferation. For instance, derivatives of furan-2-carboxylic acid hydrazide were evaluated for their cytotoxic effects on cancer cell lines. The findings revealed that some compounds displayed promising anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Synthesis of Heterocyclic Compounds
Furan-2-carboxylic acid hydrazide serves as a versatile building block for synthesizing various heterocyclic compounds. Its derivatives have been utilized in the synthesis of:
- Triazoles : Compounds derived from furan-2-carboxylic acid hydrazide have been converted into 1,4-substituted thiosemicarbazides and subsequently into triazole derivatives, which are known for their biological activity .
- Oxadiazoles : The compound has also been used to synthesize oxadiazole derivatives, which exhibit a range of pharmacological activities including anti-inflammatory and analgesic properties .
Coordination Chemistry
Furan-2-carboxylic acid hydrazide can form coordination complexes with transition metals. These complexes have been studied for their potential applications in catalysis and drug delivery systems. For example, copper(II) complexes derived from furan-based ligands have shown significant interaction with DNA, indicating their potential use in targeted drug delivery systems .
Material Science
The incorporation of furan derivatives into polymers has been explored for developing new materials with enhanced properties. Furan-based monomers can be polymerized to create materials with unique thermal and mechanical properties suitable for applications in coatings and adhesives.
Case Study 1: Antimicrobial Screening
A series of synthesized compounds from furan-2-carboxylic acid hydrazide were screened against different bacterial strains. The study revealed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
Case Study 2: Anticancer Evaluation
In vitro studies on cancer cell lines treated with furan-derived compounds showed a dose-dependent reduction in cell viability. Mechanistic studies suggested that these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Data Tables
| Application Area | Compound Derivative | Activity/Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial derivatives | Significant antibacterial activity |
| Medicinal Chemistry | Anticancer derivatives | Induction of apoptosis in cancer cells |
| Synthesis | Triazole derivatives | Biological activity against pathogens |
| Coordination Chemistry | Copper(II) complexes | DNA intercalation properties |
| Material Science | Furan-based polymers | Enhanced thermal/mechanical properties |
Mechanism of Action
The mechanism of action of furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Heterocyclic Variations
The compound’s closest structural analogues include:
- Thiophene-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide : Replaces the furan ring with a thiophene moiety, altering electronic properties and lipophilicity .
- Pyridine-2-carboxylic acid hydrazide derivatives : Substitutes the furan with a pyridine ring, influencing metal-binding affinity and biological activity .
Key Structural Differences:
| Compound | Heterocycle | logP (clogP) | Antiproliferative LD₅₀ (µM) |
|---|---|---|---|
| Furan-2-carboxylic acid hydrazide | Furan | 1.4 | 12.5 (A431 cells) |
| Thiophene-2-carboxylic acid hydrazide | Thiophene | 2.1 | 8.2 (A431 cells) |
Data adapted from Hollósy et al.
Thiophene derivatives exhibit higher lipophilicity (clogP) and superior antiproliferative activity compared to furan analogues due to enhanced membrane permeability . Pyridine-based variants, however, show mixed results; for example, pyridine-2-carboxylic acid hydrazide forms acyl-NAD adducts (Ki = 0.75 nM for InhA inhibition), whereas the furan analogue lacks this activation pathway .
Functional Group Modifications
Substituents on the indole or hydrazide moieties significantly impact bioactivity:
- Naphthalenyl or triazolyl substitutions : Derivatives like 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxoindol-3-ylidene)-acetamide (compound 18 in ) demonstrate varied solubility and receptor affinity.
Biological Activity Trends:
- Anthelmintic activity : Imidazolone derivatives (e.g., 4-(4-Methyl-benzylidene)-5-oxo-2-phenyl-imidazolidine-1-carbothioic acid hydrazide) exhibit stereoselective activity against earthworms, while furan-based analogues are less potent .
- Anticancer activity : Thiophene derivatives outperform furan analogues in A431 cell lines (LD₅₀ = 8.2 µM vs. 12.5 µM) due to higher clogP values .
Coordination Chemistry and Metal Complexes
Furan-2-carboxylic acid hydrazide forms stable complexes with transition metals (e.g., Co²⁺, Cd²⁺), which are structurally distinct from thiophene or pyridine analogues. For instance:
- Cobalt complexes : Show higher stability constants (logβ = 12.3) compared to cadmium complexes (logβ = 9.8) due to stronger d-orbital interactions .
- Biological implications : Metal complexes of thiophene derivatives exhibit superior DNA intercalation and ROS generation, correlating with enhanced cytotoxicity .
Biological Activity
Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a compound of significant interest due to its diverse biological activities. This article presents an overview of its synthesis, biological properties, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carboxylic acid hydrazide with indoline derivatives. A notable method described by Bhardwaj and Jain (2014) utilized a greener approach, employing water as a solvent under reflux conditions to yield high purity products in short reaction times. The synthesis process was monitored using thin-layer chromatography (TLC) to ensure completion and purity of the compounds synthesized .
Antimicrobial Activity
Hydrazone derivatives, including those derived from furan-2-carboxylic acid, have shown promising antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, Kumar et al. (2016) reported that certain hydrazone derivatives demonstrated significant antibacterial effects, with zones of inhibition comparable to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Hydrazone Derivatives
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 8 | 21 | S. aureus |
| 10 | 21 | E. coli |
| Control | 22 | Ampicillin |
Anticancer Activity
Furan-based hydrazone compounds have also been investigated for their anticancer potential. Recent studies have highlighted their ability to induce apoptosis in various cancer cell lines. For instance, a study assessing the cytotoxic effects of these compounds on human liver carcinoma cells (HepG-2) found that several derivatives exhibited IC50 values near that of the reference drug doxorubicin .
Table 2: Anticancer Activity Against HepG-2 Cells
| Compound | IC50 Value (µM) | Reference Compound |
|---|---|---|
| 3 | 5.0 | Doxorubicin |
| 12 | 6.5 | Doxorubicin |
| 14 | 7.0 | Doxorubicin |
The biological activity of Furan-2-carboxylic acid derivatives is often attributed to the presence of specific functional groups that facilitate interaction with biological targets. For instance, the azomethine (-NH-N=CH-) linkage in hydrazones is known for its role in biological activity, particularly in antimicrobial and anticancer mechanisms .
Antioxidant Properties
In addition to antimicrobial and anticancer activities, these compounds have demonstrated antioxidant properties, which contribute to their overall therapeutic potential. The ability to scavenge free radicals can enhance cellular protection against oxidative stress, a factor implicated in various diseases including cancer and neurodegenerative disorders .
Case Studies
A notable case study involved the evaluation of a series of furan-based hydrazones for their anticancer effects against multiple cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also promoted apoptosis through mitochondrial pathways, highlighting their potential as novel therapeutic agents in cancer treatment .
Q & A
Synthesis and Optimization
Basic: Q. Q1. What are the key steps in synthesizing Furan-2-carboxylic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide? A1. The synthesis typically involves two stages:
Hydrazide formation : React furan-2-carboxylic acid with hydrazine hydrate to produce furan-2-carbohydrazide .
Condensation : React the hydrazide with an indole-2,3-dione derivative (e.g., isatin) in ethanol under acidic reflux (4–10 hours) to form the hydrazone linkage. Purification via crystallization from ethanol yields the target compound .
Advanced: Q. Q2. How can researchers optimize reaction yields and purity for this compound? A2. Key factors include:
- Solvent choice : Ethanol or acetonitrile improves solubility and reduces side reactions .
- Temperature control : Reflux at 50–80°C balances reaction rate and decomposition risks .
- Acid catalysis : Adding glacial acetic acid (4–5 drops) accelerates imine bond formation .
- Purification : Recrystallization from dioxane or ethanol removes unreacted starting materials .
| Study | Solvent | Temperature (°C) | Yield (%) | Purity (MP, °C) | Reference |
|---|---|---|---|---|---|
| Example 1 | Ethanol | 80 (reflux) | 84 | 301–303 | |
| Example 2 | Acetonitrile | 50 | 72 | 285–288 |
Structural Characterization
Basic: Q. Q3. What spectroscopic methods confirm the structure of this compound? A3. Use:
- FT-IR : Identify carbonyl (C=O, ~1640–1700 cm⁻¹) and NH stretches (~3280 cm⁻¹) .
- NMR : Confirm hydrazone proton (N–H, δ 10–12 ppm) and aromatic indole/furan protons (δ 6.5–8.5 ppm) .
Advanced: Q. Q4. How can X-ray crystallography resolve ambiguities in molecular geometry? A4. Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) provides precise bond lengths and angles. For example, the indole C=O bond typically measures ~1.22 Å, while the hydrazone C–N bond is ~1.35 Å .
Biological Activity Evaluation
Basic: Q. Q5. What in vitro assays are suitable for screening anti-inflammatory activity? A5. Use:
- COX-2 inhibition assays : Measure IC₅₀ values using enzyme-linked immunosorbent assays (ELISA) .
- Cell viability tests : Assess cytotoxicity in RAW 264.7 macrophages via MTT assays .
Advanced: Q. Q6. How should in vivo anti-inflammatory studies be designed for this compound? A6. Follow protocols from :
- Animal models : Use carrageenan-induced paw edema in rats.
- Dosage : Administer 10–50 mg/kg orally.
- Statistical analysis : Apply Student’s t-test with p < 0.05 significance (STATISTICA 7.0) .
Computational and Mechanistic Studies
Advanced: Q. Q7. How can DFT calculations predict reactivity and electronic properties? A7. Perform:
- HOMO-LUMO analysis : Evaluate electron delocalization in the hydrazone-indole system (bandgap ~3.5 eV) .
- Molecular docking : Simulate binding to COX-2 (PDB: 1PXX) to identify key interactions (e.g., hydrogen bonds with Arg120) .
Addressing Data Contradictions
Advanced: Q. Q8. How can researchers resolve discrepancies in reported biological activities? A8. Analyze variables:
- Structural analogs : Compare substituents on the indole ring (e.g., 5-methyl vs. 5-Cl derivatives alter bioactivity) .
- Assay conditions : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or incubation times may explain variability .
Safety and Handling
Basic: Q. Q9. What safety protocols are critical during synthesis? A9.
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 1A) .
- Ventilation : Use fume hoods to prevent inhalation of hydrazine vapors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
